2-(Isopropylthio)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403991. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

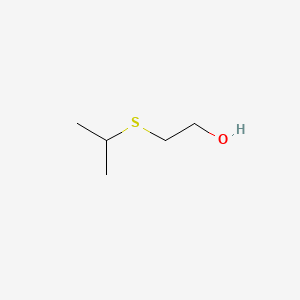

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGONIKZRWOOHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193798 | |

| Record name | 2-((1-Methylethyl)thio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40811-49-2 | |

| Record name | 2-[(1-Methylethyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40811-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((1-Methylethyl)thio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040811492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40811-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((1-Methylethyl)thio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-methylethyl)thio]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Isopropylthio)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6P9RR4EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-(Isopropylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Isopropylthio)ethanol, a valuable intermediate in various chemical and pharmaceutical applications. This document details two primary synthetic routes, purification methodologies, and key analytical data to support researchers in its preparation and characterization.

Synthesis of this compound

Two principal synthetic pathways are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis via Nucleophilic Substitution of 2-Chloroethanol

This method, a variation of the Williamson ether synthesis, involves the reaction of an isopropyl thiolate salt with 2-chloroethanol. The isopropyl thiolate is typically generated in situ by treating isopropyl mercaptan with a base.

Reaction Scheme:

(CH₃)₂CHSH + NaOH → (CH₃)₂CHSNa + H₂O (CH₃)₂CHSNa + ClCH₂CH₂OH → (CH₃)₂CHSCH₂CH₂OH + NaCl

Experimental Protocol:

-

Preparation of Sodium Isopropyl Thiolate: In a well-ventilated fume hood, a solution of sodium hydroxide (1.0 eq.) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Isopropyl mercaptan (1.0 eq.) is added dropwise to the sodium hydroxide solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the thiolate.

-

Reaction with 2-Chloroethanol: 2-Chloroethanol (1.0 eq.) is then added to the freshly prepared sodium isopropyl thiolate solution. The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), while monitoring the reaction progress by a suitable technique such as gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is obtained after removal of the solvent from the organic layer. Purification is achieved by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow (Nucleophilic Substitution):

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Synthesis via Ring-Opening of Ethylene Oxide

This alternative route involves the base-catalyzed reaction of isopropyl mercaptan with ethylene oxide. This reaction is highly exothermic and requires careful temperature control.

Reaction Scheme:

(CH₃)₂CHSH + CH₂OCH₂ (in the presence of a base) → (CH₃)₂CHSCH₂CH₂OH

Experimental Protocol:

-

Reaction Setup: A pressure-rated reactor equipped with a stirrer, a cooling system, and inlets for gas and liquid is charged with isopropyl mercaptan (1.0 eq.) and a catalytic amount of a base (e.g., sodium hydroxide or a tertiary amine).

-

Addition of Ethylene Oxide: The reactor is cooled, and ethylene oxide (1.0-1.2 eq.) is slowly introduced into the reaction mixture while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction. The pressure in the reactor will increase during the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 30-50 °C) for several hours until the reaction is complete, as monitored by GC.

-

Work-up: The reaction is quenched by neutralizing the basic catalyst with a dilute acid. The mixture is then washed with water and brine. The organic layer is separated and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow (Ethylene Oxide Ring-Opening):

Caption: Workflow for the synthesis of this compound via ethylene oxide ring-opening.

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the desired product from unreacted starting materials, byproducts, and residual solvent.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge and a cold trap.

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure (e.g., 24 mmHg). The flask is then heated gently.

-

Fraction Collection: The temperature of the vapor is monitored. The fraction distilling at a constant temperature corresponding to the boiling point of this compound at the applied pressure is collected. Fractions with lower or higher boiling points are collected separately as forerun and residue, respectively. The expected boiling point is approximately 96 °C at 24 mmHg.

-

Purity Analysis: The purity of the collected fractions is assessed using Gas Chromatography (GC). Fractions with a purity of >97% are typically combined.

Diagram of Purification Workflow:

Caption: Workflow for the purification of this compound by fractional distillation.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂OS | N/A |

| Molecular Weight | 120.21 g/mol | N/A |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 96 °C / 24 mmHg | [1] |

| Density | 0.98 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.48 at 20 °C | [1] |

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | δ (ppm): ~3.7 (t, 2H, -CH₂OH), ~3.0 (septet, 1H, -CH(CH₃)₂), ~2.7 (t, 2H, -SCH₂-), ~1.3 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~60 (-CH₂OH), ~36 (-SCH₂-), ~35 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂) |

| FTIR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2960 (C-H stretch), ~1450 (C-H bend), ~1050 (C-O stretch), ~650 (C-S stretch) |

| GC-MS (m/z) | Molecular ion at 120, fragmentation pattern consistent with the structure. |

| Purity (GC) | >97% after purification |

Safety Considerations

-

Isopropyl mercaptan is a volatile, flammable liquid with a strong, unpleasant odor. It is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylene oxide is a flammable, carcinogenic, and highly reactive gas. It should only be handled by trained personnel in a controlled environment with appropriate safety measures in place.

-

2-Chloroethanol is toxic and readily absorbed through the skin. It should be handled with extreme caution, using appropriate PPE.

-

Sodium hydroxide is a corrosive solid. Contact with skin and eyes should be avoided.

-

The synthesis reactions can be exothermic and should be performed with adequate cooling and temperature monitoring.

-

Distillation under reduced pressure carries the risk of implosion. Glassware should be inspected for cracks or defects before use.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylthio)ethanol, also known as 2-hydroxyethyl isopropyl sulfide, is a chemical compound with the molecular formula C5H12OS.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, compiled from various sources to support research and development activities. The document is structured to present quantitative data in an accessible format, outline relevant experimental methodologies, and provide visual representations of key processes.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H12OS | [1][2][3] |

| Molecular Weight | 120.21 g/mol | [3] |

| Appearance | Colorless to light yellow to light orange clear liquid | |

| Physical State | Liquid (at 20°C) | |

| Melting Point | Not available | [4] |

| Boiling Point | 110-111°C at 30 mmHg | [5] |

| Density | 0.979 g/cm³ | [5] |

| Refractive Index | 1.4780 | [5] |

Chromatographic Properties

Purity analysis of this compound is commonly performed using gas chromatography (GC).

| Parameter | Value | Source(s) |

| Purity (by GC) | >97.0% |

Solubility

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for compounds of this nature can be applied.

Determination of Boiling Point (Micro Method)

The boiling point of a small sample of this compound can be determined using a micro-boiling point apparatus.

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or similar heating apparatus

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of this compound is introduced into a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The apparatus is heated gradually.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Materials:

-

Sample of this compound

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and its mass is measured.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is measured.

-

The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of the water.

Purity Analysis by Gas Chromatography (GC)

The purity of a this compound sample can be assessed using gas chromatography with a flame ionization detector (FID) or a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) for enhanced sensitivity and selectivity.[7][8]

Materials and Equipment:

-

Gas chromatograph with a suitable detector (FID or SCD)

-

Appropriate capillary column (e.g., DB-Sulfur SCD)[7]

-

Helium (carrier gas)

-

Hydrogen and Air (for FID or SCD)

-

Sample of this compound

-

Suitable solvent for dilution (e.g., isooctane)

Procedure (General):

-

A dilute solution of the this compound sample is prepared in a suitable solvent.

-

The gas chromatograph is set up with appropriate parameters for the inlet, column oven temperature program, and detector. Example parameters for sulfur compounds can be found in ASTM D5623.[7]

-

A small volume of the prepared sample is injected into the GC.

-

The components of the sample are separated as they pass through the column.

-

The detector response is recorded, generating a chromatogram.

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Visualizations

Synthesis Workflow

A plausible synthetic route to this compound involves the reaction of 2-mercaptopropane (isopropyl mercaptan) with ethylene oxide. This reaction is analogous to the synthesis of similar 2-(alkylthio)ethanols.[9]

Caption: A potential synthetic workflow for this compound.

Analytical Workflow for Purity Determination

The following diagram illustrates a typical workflow for determining the purity of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for volatile sulfur compounds.[10]

Caption: Analytical workflow for purity assessment by GC-MS.

References

- 1. 2-Hydroxyethyl isopropyl sulfide [webbook.nist.gov]

- 2. 2-Hydroxyethyl isopropyl sulfide [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. labproinc.com [labproinc.com]

- 5. 40811-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. hpst.cz [hpst.cz]

- 8. scispace.com [scispace.com]

- 9. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]

- 10. ceriumlabs.com [ceriumlabs.com]

An In-Depth Technical Guide to 2-(Isopropylthio)ethanol (CAS: 40811-49-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data on 2-(Isopropylthio)ethanol. Notably, in-depth research on its application in drug development, specific biological signaling pathways, and detailed experimental protocols are not extensively available in the public scientific literature. The information presented herein is intended for technical and research audiences and should be supplemented with internal safety and handling assessments.

Executive Summary

This compound, also known as 2-Hydroxyethyl Isopropyl Sulfide, is a specialty chemical with potential applications as a building block in organic synthesis.[1] This guide consolidates the available physicochemical properties, safety data, and general experimental considerations for this compound. Due to the limited published research, this document also presents plausible synthetic and analytical workflows to provide a practical framework for researchers.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 40811-49-2 | [1][2][3] |

| Molecular Formula | C5H12OS | [2][3][4] |

| Molecular Weight | 120.21 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow/orange liquid | [2][3][5] |

| Odor | Unpleasant | [3] |

| Purity | >97.0% (by GC) | [2][5] |

| Boiling Point | 96 °C at 24 mmHg | [5] |

| Specific Gravity | 0.98 g/cm³ | [2] |

| Density | 0.979 g/cm³ | [4] |

| Refractive Index | 1.48 | [2] |

| Physical State | Liquid at 20°C | [2][3] |

Synthesis and Reactivity

A probable synthesis for this compound would involve the reaction of 2-mercaptoethanol with an isopropyl halide (e.g., 2-bromopropane) or the reaction of isopropyl mercaptan with 2-chloroethanol.

Caption: Plausible synthesis route for this compound.

Toxicological and Safety Data

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] Ingestion may lead to severe swelling and damage to the esophagus and stomach.[3][4]

| Hazard Information | Details | Reference(s) |

| GHS Classification | Skin Corrosion/Irritation, Category 1C; Serious Eye Damage/Irritation, Category 1 | [3][4] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314 - Causes severe skin burns and eye damage | [3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [4] |

| Carcinogenicity | No known carcinogenic chemicals in this product | [3] |

| Reproductive Toxicity | No data available | [3] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[4]

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

Experimental Protocols

Detailed, published experimental protocols for the use of this compound are scarce. The following are generalized workflows for the characterization and handling of such a compound.

General Protocol for Purity and Identity Confirmation

This workflow outlines the standard procedures for confirming the purity and identity of a chemical sample like this compound.

Caption: A standard workflow for the analytical characterization of a chemical.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into the GC-MS instrument.

-

The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the column.

-

The mass spectrometer will then ionize and fragment the eluted components, providing a mass spectrum that can be used to determine the molecular weight and fragmentation pattern.

-

Purity is assessed by the relative area of the main peak in the chromatogram.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, integration, and splitting patterns of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to elucidate and confirm the molecular structure.

-

Potential Applications in Research and Drug Development

While no specific applications in drug development have been documented in the literature, the bifunctional nature of this compound (containing both a hydroxyl and a thioether group) suggests its potential utility as a versatile building block in organic synthesis.

Caption: Potential synthetic transformations of this compound.

The hydroxyl group can undergo reactions such as esterification and etherification, while the thioether group can be oxidized to a sulfoxide or sulfone, which are functional groups present in some pharmacologically active molecules. These transformations allow for the incorporation of the isopropylthioethyl moiety into larger, more complex structures, which could be of interest in the synthesis of new chemical entities for drug discovery.

Conclusion

This compound is a chemical with well-defined physical properties but limited publicly available data regarding its biological activity and applications in drug development. Its corrosive nature necessitates careful handling. For researchers, its primary value lies in its potential as a synthetic intermediate. The provided general experimental workflows offer a starting point for the characterization and use of this compound in a laboratory setting. Further research is required to explore its potential in medicinal chemistry and other scientific fields.

References

2-(Isopropylthio)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental physicochemical properties of 2-(Isopropylthio)ethanol, a sulfur-containing organic compound. The information presented is intended to support laboratory research and development activities.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for accurate measurement, solution preparation, and stoichiometric calculations in experimental settings.

| Property | Value | References |

| Molecular Formula | C5H12OS | [1][2][3][4] |

| Molecular Weight | 120.21 g/mol | [1][2][3][5][6][7] |

| CAS Number | 40811-49-2 | [1][5][6] |

| Physical State | Liquid | [1][5][7] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5][6][7] |

| Density | 0.979 - 0.98 g/cm³ | [1][2][5] |

| Refractive Index | 1.4780 - 1.48 | [1][2][5] |

| Boiling Point | 96 °C at 24 mmHg; 110-111 °C at 30 mmHg | [2][4][5] |

Synonyms

For comprehensive literature searches and material sourcing, the following synonyms for this compound are recognized:

Structural Representation

The logical relationship between the different components of the this compound molecule is depicted in the following diagram.

Caption: Molecular composition of this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. 40811-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 40811-49-2 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 40811-49-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 40811-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

solubility of 2-(Isopropylthio)ethanol in different solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to persistent issues with accessing external data sources, this guide cannot provide specific quantitative solubility data, detailed experimental protocols, or a synthesis workflow for 2-(Isopropylthio)ethanol at this time. The following sections are structured to serve as a template for when such data becomes available.

Introduction

This compound is a sulfur-containing organic compound with potential applications in various fields, including as a solvent and as an intermediate in chemical synthesis. A thorough understanding of its solubility in different solvents is crucial for its effective use in research and development. This guide aims to provide a comprehensive overview of the solubility of this compound, along with methodologies for its determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is essential for understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₅H₁₂OS |

| Molecular Weight | 120.21 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Refractive Index | Data not available |

| pKa | Data not available |

Solubility of this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent. Based on its structure, which contains both a polar hydroxyl group and a nonpolar isopropylthio group, this compound is expected to exhibit a range of solubilities in various solvents.

Qualitative Solubility Profile

A qualitative assessment would describe the miscibility of this compound with common laboratory solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Data not available | The hydroxyl group should allow for hydrogen bonding. |

| Polar Aprotic (e.g., Acetone, DMSO) | Data not available | The overall polarity of the molecule will play a significant role. |

| Nonpolar (e.g., Hexane, Toluene) | Data not available | The isopropylthio group provides nonpolar character. |

Quantitative Solubility Data

This section would present specific solubility values, ideally at standard temperature and pressure.

| Solvent | Solubility ( g/100 mL) at 25°C |

| Water | Data not available |

| Ethanol | Data not available |

| Methanol | Data not available |

| Acetone | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Hexane | Data not available |

Experimental Protocol for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following outlines a general method for determining the solubility of a liquid in various solvents.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID) or other appropriate analytical instrument

-

Centrifuge

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C) using a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed to permit any undissolved solute to settle.

-

If necessary, centrifuge the mixture to achieve clear separation of the liquid phases or removal of any solid impurities.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., gas chromatography) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Synthesis of this compound

A general understanding of the synthesis of this compound can provide context for potential impurities that might affect its solubility. A common synthetic route is the reaction of 2-mercaptoethanol with an isopropyl halide in the presence of a base.

Synthesis Pathway Diagram

Caption: A potential synthetic pathway for this compound.

Spectroscopic Profile of 2-(Isopropylthio)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Isopropylthio)ethanol (CAS No: 40811-49-2), a sulfur-containing organic compound relevant in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The empirical formula of this compound is C₅H₁₂OS, with a molecular weight of 120.21 g/mol . The spectroscopic data presented below, sourced from the Spectral Database for Organic Compounds (SDBS), provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.28 | Doublet | 6H | 2 x CH₃ (isopropyl) |

| 2.54 | Triplet | 1H | OH |

| 2.72 | Triplet | 2H | SCH₂ |

| 2.99 | Septet | 1H | CH (isopropyl) |

| 3.69 | Triplet | 2H | CH₂O |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 23.4 | 2 x CH₃ (isopropyl) |

| 33.8 | SCH₂ |

| 35.1 | CH (isopropyl) |

| 60.5 | CH₂O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The main absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch |

| 2962 | Strong | C-H stretch (sp³) |

| 2925 | Strong | C-H stretch (sp³) |

| 2868 | Medium | C-H stretch (sp³) |

| 1454 | Medium | C-H bend |

| 1383 | Medium | C-H bend |

| 1364 | Medium | C-H bend |

| 1048 | Strong | C-O stretch |

| 650 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 120 | 30 | [M]⁺ (Molecular Ion) |

| 105 | 15 | [M - CH₃]⁺ |

| 87 | 100 | [M - CH₃ - H₂O]⁺ (Base Peak) |

| 77 | 40 | [C₃H₅S]⁺ |

| 61 | 55 | [CH₂CH₂OH]⁺ |

| 47 | 45 | [CH₂S]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-1.0 mL) and transferred to an NMR tube. The spectrum is acquired on a Fourier-transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then placed in the beam path of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the diagram below.

Caption: Workflow for Spectroscopic Analysis.

2-(Isopropylthio)ethanol: An In-Depth Technical Guide on a Molecule with Undisclosed Biochemical Potential

Despite its availability as a chemical reagent, a comprehensive review of scientific literature and patent databases reveals a significant lack of documented applications for 2-(Isopropylthio)ethanol in the fields of biochemistry and drug development. This technical guide, therefore, serves to consolidate the known physicochemical properties of this compound and to explore the potential, yet currently unsubstantiated, roles it might play in biochemical research, drawing inferences from the characteristics of the broader class of thioethers.

Physicochemical Properties

This compound, also known as 2-hydroxyethyl isopropyl sulfide, is a bifunctional organic molecule containing both a hydroxyl group and a thioether linkage. These functional groups theoretically allow for a range of chemical reactions, including esterification, etherification, and oxidation.[1] The presence of a sulfur atom imparts distinct properties compared to its ether analog, such as increased nucleophilicity.[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H12OS | [2] |

| Molecular Weight | 120.21 g/mol | [2] |

| CAS Number | 40811-49-2 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Purity | >97.0% (GC) | |

| Boiling Point | 110-111 °C at 30 mmHg | [3] |

| Density | 0.979 g/cm³ | [3] |

| Refractive Index | 1.4780 | [3] |

| Synonyms | 2-Hydroxyethyl isopropyl sulfide, 2-(Isopropylsulfanyl)ethanol | [3][4] |

Potential Areas of Biochemical Investigation (Hypothetical)

While no specific studies have been identified for this compound, the chemistry of thioethers and short-chain alcohols suggests several hypothetical avenues for biochemical research.

Enzyme Inhibition or Substrate Studies

The structural similarity of this compound to substrates of various enzymes could make it a candidate for enzyme kinetic studies. For instance, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are key enzymes in the metabolism of alcohols.[5] While ethanol is a primary substrate, these enzymes are known to act on a range of alcohols. It is conceivable that this compound could act as a substrate or, more likely, as a competitive or non-competitive inhibitor of these enzymes.

A hypothetical experimental workflow to investigate the inhibitory potential of this compound on alcohol dehydrogenase is depicted below.

Caption: Hypothetical workflow for studying enzyme inhibition.

Probing Thiol-Mediated Redox Signaling

Thiol groups on cysteine residues in proteins are critical for cellular redox signaling.[6] Thioethers can, under certain conditions, interact with or mimic interactions involving thiols. While speculative, derivatives of this compound could potentially be developed as chemical probes to study thiol-disulfide exchange reactions or to selectively label proteins involved in redox-regulated pathways. "Click chemistry" provides a powerful tool for attaching reporter molecules to such probes, which could then be used in proteomics workflows to identify novel protein targets.[7][8]

A conceptual diagram illustrating the role of a hypothetical this compound-based probe in proteomics is shown below.

Caption: Conceptual use of a probe in proteomics.

Toxicology and Metabolism Studies

The toxicity of any novel compound is a critical area of investigation. In vitro cytotoxicity assays using various cell lines could establish the concentration-dependent effects of this compound on cell viability and proliferation.[9][10][11] Furthermore, understanding its metabolic fate is crucial. It is plausible that it could be metabolized via oxidation of the sulfur atom to a sulfoxide or sulfone, or through conjugation of the hydroxyl group.

Methodologies for Future Investigation

Should research into the biochemical applications of this compound be undertaken, the following experimental protocols could serve as a starting point.

General Protocol for In Vitro Enzyme Inhibition Assay (Alcohol Dehydrogenase)

-

Reagents and Materials:

-

Purified alcohol dehydrogenase (e.g., from equine liver or recombinant human).

-

NAD+ (nicotinamide adenine dinucleotide).

-

Ethanol (substrate).

-

This compound (potential inhibitor).

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.8).

-

96-well UV-transparent microplates.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare stock solutions of all reagents in the reaction buffer.

-

In the wells of the microplate, add the reaction buffer, NAD+ solution, and varying concentrations of this compound.

-

To initiate the reaction, add the alcohol dehydrogenase solution, followed immediately by the ethanol substrate.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Perform control reactions lacking the enzyme, substrate, or inhibitor to account for background absorbance changes.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor.

-

Use non-linear regression to fit the data to Michaelis-Menten kinetics or a suitable inhibition model (competitive, non-competitive, etc.) to determine Km, Vmax, and the inhibition constant (Ki).[12]

-

General Protocol for Cytotoxicity Assay (MTT Assay)

-

Reagents and Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at 570 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Express the cell viability as a percentage of the untreated control.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

References

- 1. 2-(Ethylthio)ethanol | High Purity | For Research Use [benchchem.com]

- 2. 2-Hydroxyethyl isopropyl sulfide (CAS 40811-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 40811-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Describe the metabolism of ethyl, methyl and isopropyl alcohol. | Drillkit [drillkit.yale.edu]

- 6. researchgate.net [researchgate.net]

- 7. Click chemistry-based thiol redox proteomics reveals significant cysteine reduction induced by chronic ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of 2-(Isopropylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Isopropylthio)ethanol, a corrosive liquid that requires careful management in a laboratory setting. The following sections detail the physical and chemical properties, hazard classifications, handling procedures, and emergency responses associated with this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.

| Property | Value |

| Molecular Formula | C5H12OS |

| Molecular Weight | 120.21 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid |

| Odor | Unpleasant |

| Physical State | Liquid |

| Specific Gravity | 0.979 g/cm³ |

| Boiling Point | 96 °C at 24 mmHg |

| Water Solubility | No information available |

| Stability | Stable under normal conditions |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive effects on skin and eyes.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 1C | H314 - Causes severe skin burns and eye damage. | Danger |

| Serious Eye Damage/Irritation | Category 1 | H314 - Causes severe skin burns and eye damage. | Danger |

Emergency Overview: This product is a corrosive material that causes severe skin burns and eye damage.[1] Ingestion can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[1]

Toxicological Information

Currently, there is no specific quantitative data available for the acute toxicity (oral, dermal, inhalation), germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[1][2]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

-

Use only under a chemical fume hood to ensure adequate ventilation.[1]

-

Avoid breathing mist, vapors, or spray.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Store in a well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store in a dry, cool place, designated as a corrosives area.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Goggles (European standard - EN 166) or tight-sealing safety goggles.[2][3] |

| Hand Protection | Protective, impervious gloves.[2][3] |

| Skin and Body Protection | Long-sleeved clothing, chemical-resistant apron, and antistatic boots.[2][3] |

| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[2] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:

-

General Advice: Show the safety data sheet to the attending medical professional. Immediate medical attention is required.[1]

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse. Call a physician immediately.[1][2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2]

-

Inhalation: Remove the individual from exposure and move to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[1][2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1][2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. The product itself causes burns to the eyes, skin, and mucous membranes.[1][2]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas. Keep people away from and upwind of the spill.[1]

-

Environmental Precautions: The product should not be released into the environment.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological classifications cited in the safety data sheets are not publicly available. The classifications are typically based on standardized testing guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies. These protocols involve the application of the substance to animal models under controlled conditions to observe effects such as skin and eye irritation or corrosion.

Visualizations

Logical Workflow for Handling a this compound Spill

Caption: Workflow for a safe response to a this compound spill.

Standard Personal Protective Equipment (PPE) Protocol

Caption: Standard PPE protocol for handling this compound.

References

Methodological & Application

protocol for using 2-(Isopropylthio)ethanol in proteomics

To the Researcher:

Following a comprehensive review of scientific literature and chemical supplier databases, it is important to note that there are currently no established or published protocols for the use of 2-(Isopropylthio)ethanol in proteomics. This compound is not recognized as a standard reagent for common proteomics applications such as protein reduction, alkylation, or other sample preparation steps.

This document, therefore, serves to provide information on the known chemical properties of this compound and to detail the standard, widely-accepted protocols for analogous steps in a typical proteomics workflow, highlighting the reagents that are commonly and effectively used in the field.

Chemical Properties of this compound

This compound, also known as 2-Hydroxyethyl Isopropyl Sulfide, is a chemical compound with the following properties:

| Property | Value |

| CAS Number | 40811-49-2[1] |

| Molecular Formula | C5H12OS[1] |

| Molecular Weight | 120.21 g/mol [1] |

| Appearance | Colorless to light yellow/orange clear liquid |

| Boiling Point | 110-111°C at 30mm Hg[2] |

| Density | 0.979 g/cm³[2] |

| Synonyms | 2-Hydroxyethyl Isopropyl Sulfide, 2-(Isopropylsulfanyl)ethanol[2][3] |

While its structure contains a thiol ether and a hydroxyl group, its efficacy and compatibility as a reducing agent for disulfide bonds in proteins have not been documented in the context of proteomics.

Standard Protocols in Proteomics: Protein Reduction and Alkylation

In proteomics, the reduction of disulfide bonds and subsequent alkylation of free thiols are critical steps to ensure proteins are fully denatured and to prevent disulfide bonds from reforming, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry. The most common reagents used for these steps are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) for reduction, and Iodoacetamide (IAA) or Chloroacetamide (CAA) for alkylation.

Comparative Overview of Common Reducing Agents

The choice of reducing agent can impact the efficiency of disulfide bond cleavage and the integrity of the final peptide sample.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |

| Optimal pH | > 7 | Effective over a wider pH range |

| Stability | Prone to oxidation, especially at higher pH and temperature | More stable than DTT[4] |

| Odor | Strong, unpleasant odor | Odorless[5] |

| Mass Spectrometry Compatibility | Generally compatible, but can introduce modifications if not fully removed | Highly compatible, less prone to causing side reactions[6] |

| Toxicity | More toxic than TCEP | Less toxic |

Standard Protocol for In-Solution Protein Digestion

This protocol outlines the standard steps for preparing a protein sample for mass spectrometry analysis, a process where a reducing agent like this compound would theoretically be used.

Materials:

-

Protein extract in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating Agent: 0.5 M Iodoacetamide (IAA) or 0.5 M Chloroacetamide (CAA)

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0

-

Trypsin (proteomics grade)

-

Quenching Solution: Formic Acid (FA)

Procedure:

-

Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer such as 8 M urea.

-

Reduction:

-

Add the chosen reducing agent to a final concentration of 5-10 mM (e.g., 10 µL of 1 M DTT to 1 mL of protein solution).

-

Incubate the mixture at 56-60°C for 30-60 minutes to reduce the disulfide bonds within the proteins.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the alkylating agent to a final concentration of 15-20 mM (e.g., 40 µL of 0.5 M IAA for a sample previously reduced with 10 mM DTT).

-

Incubate in the dark at room temperature for 30-45 minutes. This step prevents the reduced disulfide bonds from reforming.

-

-

Buffer Exchange/Dilution:

-

Dilute the sample with a digestion buffer (e.g., 50 mM ABC) to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.

-

-

Enzymatic Digestion:

-

Add proteomics-grade trypsin at a ratio of 1:20 to 1:50 (enzyme to protein, w/w).

-

Incubate overnight (12-18 hours) at 37°C.

-

-

Quenching and Sample Cleanup:

-

Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

-

Proceed with sample cleanup using methods like C18 solid-phase extraction (SPE) to remove salts and detergents before analysis by mass spectrometry.

-

Visualizing the Proteomics Workflow

The following diagrams illustrate the logical flow of a standard bottom-up proteomics experiment.

Caption: Standard bottom-up proteomics workflow.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 40811-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]

- 6. benchchem.com [benchchem.com]

2-(Isopropylthio)ethanol for cysteine alkylation in mass spectrometry

Application Note: Cysteine Alkylation for Mass Spectrometry

NOTICE: Information regarding the use of is not available in the reviewed scientific literature. This document provides a detailed application note and protocol for Iodoacetamide (IAA) , a widely used and well-documented reagent for this purpose, as a representative example of a cysteine alkylation workflow.

Application Note: Iodoacetamide (IAA) for Cysteine Alkylation in Mass Spectrometry-Based Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In mass spectrometry-based proteomics, the reduction of disulfide bonds and subsequent alkylation of cysteine residues are critical steps for accurate protein identification and quantification.[1] Disulfide bonds, which contribute to the tertiary and quaternary structure of proteins, can interfere with enzymatic digestion and lead to incomplete sequence coverage. Reduction cleaves these bonds, and subsequent alkylation of the resulting free thiol groups prevents their re-oxidation and the formation of artificial disulfide bridges.[1] Iodoacetamide (IAA) is a commonly used alkylating agent that reacts with the sulfhydryl group of cysteine residues to form a stable carbamidomethyl derivative. This modification is essential for robust and reproducible proteomic analyses.

Principle of the Method:

The process involves two key steps following protein denaturation:

-

Reduction: Disulfide bonds are cleaved using a reducing agent, typically dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This exposes the free sulfhydryl groups of cysteine residues.

-

Alkylation: The free thiols are then capped by the addition of iodoacetamide. The acetamide group of IAA undergoes a nucleophilic substitution reaction with the thiolate anion of the cysteine residue, forming a stable thioether bond. This prevents the reformation of disulfide bonds and introduces a fixed mass modification that can be accounted for during mass spectrometry data analysis.

Quantitative Data Summary:

The efficiency of cysteine alkylation and the prevalence of off-target reactions are critical parameters. The following table summarizes typical quantitative data for iodoacetamide-based alkylation.

| Parameter | Typical Value | Notes |

| Cysteine Alkylation Efficiency | > 95% | High efficiency is crucial for preventing peptide identification issues arising from missed alkylations. |

| Off-target Alkylation (Methionine) | Variable | Can lead to a decrease in the identification of methionine-containing peptides. |

| Off-target Alkylation (Lysine, Histidine, N-terminus) | Low | Generally observed at lower frequencies compared to methionine. Side reactions can be minimized by optimizing reaction conditions.[1] |

| Mass Shift (Carbamidomethylation) | +57.021 Da | This mass shift is used in database search algorithms to identify cysteine-containing peptides. |

Experimental Protocols

In-Solution Protein Digestion and Cysteine Alkylation

This protocol is suitable for purified protein solutions or complex protein lysates.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

Urea

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

C18 desalting spin columns

Protocol:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet or adjust the protein solution to a final concentration of 8 M urea in 100 mM NH₄HCO₃.

-

Vortex thoroughly to ensure complete solubilization.

-

-

Reduction:

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching:

-

Add DTT to a final concentration of 5 mM to quench the excess IAA.

-

Incubate for 15 minutes at room temperature.

-

-

Digestion:

-

Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample by adding formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

-

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

In-Gel Protein Digestion and Cysteine Alkylation

This protocol is used for proteins separated by SDS-PAGE.

Materials:

-

Coomassie-stained gel band containing the protein of interest

-

Destaining solution (50% acetonitrile, 50 mM NH₄HCO₃)

-

Acetonitrile (ACN)

-

10 mM DTT in 100 mM NH₄HCO₃

-

55 mM IAA in 100 mM NH₄HCO₃

-

Trypsin solution (10-20 ng/µL in 50 mM NH₄HCO₃)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Protocol:

-

Excision and Destaining:

-

Excise the gel band of interest with a clean scalpel.

-

Cut the gel band into small pieces (~1 mm³).

-

Destain the gel pieces by washing with the destaining solution until the Coomassie blue is removed.

-

-

Dehydration:

-

Dehydrate the gel pieces by washing with 100% ACN.

-

Dry the gel pieces completely in a vacuum centrifuge.

-

-

Reduction:

-

Rehydrate the gel pieces in 10 mM DTT in 100 mM NH₄HCO₃.

-

Incubate at 56°C for 45 minutes.

-

-

Alkylation:

-

Remove the DTT solution and add 55 mM IAA in 100 mM NH₄HCO₃.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Washing and Dehydration:

-

Wash the gel pieces with 100 mM NH₄HCO₃.

-

Dehydrate with 100% ACN.

-

Dry the gel pieces completely in a vacuum centrifuge.

-

-

Digestion:

-

Rehydrate the gel pieces on ice with the trypsin solution.

-

Add enough trypsin solution to cover the gel pieces.

-

Incubate at 37°C overnight.

-

-

Peptide Extraction:

-

Add extraction buffer to the gel pieces and vortex.

-

Collect the supernatant.

-

Repeat the extraction step.

-

Pool the supernatants, dry in a vacuum centrifuge, and resuspend for LC-MS/MS analysis.

-

Visualizations

References

Application Notes and Protocols: Site-Specific Peptide Modification with 2-(Isopropylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of specific functionalities can enhance therapeutic properties, facilitate imaging, or enable the study of biological processes. This document provides detailed application notes and protocols for the site-specific modification of peptides with 2-(isopropylthio)ethanol, resulting in the formation of a stable thioether linkage. This method offers a robust strategy for introducing a hydroxyethyl-isopropyl-thioether moiety onto a peptide backbone, which can be valuable for modulating peptide solubility, stability, and pharmacokinetic profiles.

The described protocol is based on the S-alkylation of a cysteine residue or, more generally, the reaction of this compound with a peptide containing an electrophilic handle, such as a haloacetylated amino acid. The higher nucleophilicity of the thiol group in this compound compared to its hydroxyl group allows for a selective reaction at the sulfur atom under controlled conditions, obviating the need for hydroxyl group protection.[1][2]

Principle of the Reaction

The core of this modification strategy lies in the nucleophilic attack of the thiol group of this compound on an electrophilic site within the peptide chain. A common and efficient method to introduce such an electrophilic site is by incorporating a haloacetylated amino acid (e.g., N-chloroacetyl or N-bromoacetyl) into the peptide sequence during solid-phase peptide synthesis (SPPS). The subsequent on-resin reaction with this compound displaces the halide, forming a stable thioether bond.

The overall workflow involves:

-

Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide sequence on a solid support, incorporating a haloacetylated amino acid at the desired modification site.

-

On-Resin Thioether Formation: Reaction of the resin-bound haloacetylated peptide with this compound.

-

Cleavage and Deprotection: Release of the modified peptide from the resin and removal of side-chain protecting groups.

-

Purification and Analysis: Purification of the final thioether-modified peptide by chromatography and characterization by mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

-

Chloroacetic anhydride or bromoacetic anhydride

-

This compound

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Protocol 1: Synthesis of a Haloacetylated Peptide

This protocol describes the synthesis of a peptide with an N-terminal chloroacetyl group using manual Fmoc-SPPS.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (4 equivalents) using HBTU (3.95 equivalents) and DIEA (8 equivalents) in DMF for 2 hours.

-

Wash: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

N-terminal Haloacetylation:

-

After the final Fmoc deprotection, wash the resin thoroughly with DMF.

-

Prepare a solution of chloroacetic anhydride (5 equivalents) and DIEA (5 equivalents) in DMF.

-

Add the solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

-

Protocol 2: On-Resin Reaction with this compound

-

Resin Swelling: Swell the dried, haloacetylated peptide-resin in DMF for 30 minutes.

-

Thiol Reaction:

-

Prepare a solution of this compound (10 equivalents) and DIEA (10 equivalents) in DMF.

-

Add the solution to the resin.

-

Shake the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Wash: Once the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

-

Drying: Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For most peptides, Reagent B is a suitable choice as it is less odorous and effective for removing common protecting groups.[3]

-

Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS.

-

-

Cleavage:

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Shake at room temperature for 2-4 hours.[4]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether (10 volumes).

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Analysis:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Data Presentation

| Parameter | Condition | Expected Outcome |

| Haloacetylation | ||

| Reagent | Chloroacetic anhydride | >95% conversion |

| Time | 2 hours | |

| Temperature | Room Temperature | |

| Thioether Formation | ||

| Reagent | This compound | >90% conversion |

| Time | 12-24 hours | |

| Temperature | Room Temperature | |

| Cleavage | ||

| Reagent | Reagent B (TFA/Phenol/H2O/TIS) | >80% crude peptide yield |

| Time | 2-4 hours | |

| Temperature | Room Temperature |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of a thioether-modified peptide.

Signaling Pathway (Hypothetical Application)

This diagram illustrates a hypothetical signaling pathway where a thioether-modified peptide acts as an inhibitor.

Caption: Hypothetical inhibition of a signaling pathway by a thioether-modified peptide.

Logical Relationship of Reaction Components

Caption: Logical relationship of key components in the thioether formation reaction.

References

Application Notes and Protocols for Protein Sample Preparation

A Note on 2-(Isopropylthio)ethanol: Extensive research of available scientific literature and chemical databases did not yield established protocols or documented applications of this compound for routine protein sample preparation, such as cell lysis, protein solubilization, or disulfide bond reduction. While its analogs have been explored in specific biochemical probes, it is not a standard reagent for the broad applications covered in these notes. The following sections detail established and widely accepted methods for protein sample preparation using standard reagents.

Introduction to Protein Sample Preparation

Effective protein sample preparation is a critical first step for a wide range of downstream applications in research, diagnostics, and drug development, including SDS-PAGE, Western blotting, mass spectrometry, and enzyme assays. The primary goals of protein sample preparation are to efficiently extract proteins from their cellular or tissue context, solubilize them in a buffer that is compatible with subsequent analysis, and maintain their stability by inhibiting proteolytic degradation and, if necessary, reducing disulfide bonds.

The process typically involves cell lysis to release the proteins, solubilization to ensure they remain in solution, and the addition of various agents to preserve their integrity. The choice of specific reagents and protocols depends on the source of the protein, the downstream application, and the specific characteristics of the protein of interest.

Key Stages of Protein Sample Preparation

A general workflow for protein sample preparation involves several key stages, from sample acquisition to the final, analysis-ready protein solution.

Figure 1: General workflow for protein sample preparation.

Experimental Protocols

Protocol 1: Protein Extraction from Mammalian Cells

This protocol is suitable for extracting total protein from cultured mammalian cells for applications like Western blotting.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA Lysis and Extraction Buffer (or a similar lysis buffer)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail (optional, for phosphorylation studies)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Washing: Aspirate the culture medium from the adherent cells. Wash the cells once with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease (and phosphatase) inhibitors to the plate. For a 10 cm plate, 500 µL to 1 mL is typically sufficient.

-

Cell Collection: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

-

Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Storage: Store the protein lysate at -80°C for long-term use. For immediate use in SDS-PAGE, mix an aliquot of the lysate with Laemmli sample buffer.

Protocol 2: Protein Extraction from Animal Tissues

This protocol is designed for the extraction of total protein from solid animal tissues.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

-